molecular formula C13H19NO2 B14210025 (3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 780705-86-4

(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No.: B14210025
CAS No.: 780705-86-4
M. Wt: 221.29 g/mol
InChI Key: AJXBVJNCSHOTDV-CMPLNLGQSA-N
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Description

(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral compound with a unique structure that includes a benzoxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves multiple steps starting from readily available precursors. One common approach involves the alkylation of a lithiated intermediate followed by reduction and rearrangement to generate the desired benzoxepin structure . The key steps include:

    Alkylation: Introduction of an ethyl group via alkylation using ethyl iodide.

    Reduction: Reduction of the intermediate to form the tetrahydrobenzoxepin ring.

    Amination: Introduction of the methylamino group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Further reduction to form more saturated derivatives.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the benzoxepin ring, such as ketones, alcohols, and substituted amines.

Scientific Research Applications

(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its benzoxepin ring system is less common compared to other heterocycles, making it a valuable compound for research and development.

Properties

CAS No.

780705-86-4

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(3S,5R)-7-ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

InChI

InChI=1S/C13H19NO2/c1-3-9-4-5-13-11(6-9)12(15)7-10(14-2)8-16-13/h4-6,10,12,14-15H,3,7-8H2,1-2H3/t10-,12+/m0/s1

InChI Key

AJXBVJNCSHOTDV-CMPLNLGQSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)OC[C@H](C[C@H]2O)NC

Canonical SMILES

CCC1=CC2=C(C=C1)OCC(CC2O)NC

Origin of Product

United States

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